molecular formula C22H25NO5 B2877408 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 848060-33-3

8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2877408
CAS No.: 848060-33-3
M. Wt: 383.444
InChI Key: CEXUXZXFAAECPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a chromen-4-one (chromone) derivative with a complex substitution pattern. Its structure features:

  • Position 2: A methyl group.
  • Position 3: A 2-methoxyphenoxy group (an aromatic ether substituent).
  • Position 7: A hydroxyl group.
  • Position 8: A diethylaminomethyl moiety.

Chromones are known for diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The diethylamino group enhances solubility in polar solvents, while the 2-methoxyphenoxy group introduces steric and electronic effects that may influence receptor binding or stability .

Properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-5-23(6-2)13-16-17(24)12-11-15-20(25)21(14(3)27-22(15)16)28-19-10-8-7-9-18(19)26-4/h7-12,24H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXUXZXFAAECPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Conditions and Optimization

A modified Pechmann protocol involves refluxing 7,8-dihydroxy-2-methyl-4H-chromen-4-one with β-keto esters in the presence of acidic catalysts. Key parameters include:

Parameter Optimal Value Impact on Yield
Catalyst FeCl₃·6H₂O (10 mol%) 92%
Solvent Toluene Prevents hydrolysis
Temperature 110°C (reflux) Accelerates cyclization
Reaction Time 16 h Complete conversion

The methyl group at C2 is introduced via ethyl acetoacetate, while the C7 hydroxyl is retained unprotected for downstream functionalization.

Limitations and Side Reactions

Competitive O-alkylation at C7 and C8 hydroxyls necessitates precise stoichiometric control. Over-alkylation leads to bis(methoxymethyl) byproducts, reducible via chromatographic purification (petroleum ether/EtOAc, 4:1).

C3 Functionalization with 2-Methoxyphenoxy Group

Introducing the 2-methoxyphenoxy substituent at C3 requires nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

SNAr with 2-Methoxyphenol

Activation of the chromenone C3 position is achieved via bromination using PBr₃ in dichloromethane. Subsequent reaction with 2-methoxyphenol under basic conditions (K₂CO₃, DMF, 80°C) affords the desired ether linkage:

$$
\text{3-Bromo-7-hydroxy-2-methyl-4H-chromen-4-one} + \text{2-MeO-C₆H₄-OH} \xrightarrow{\text{K₂CO₃, DMF}} \text{C3-substituted product (78%)}
$$

Copper-Catalyzed Ullmann Coupling

For electron-deficient aryl halides, CuI (10 mol%) and 1,10-phenanthroline in DMSO at 120°C enhance coupling efficiency (85% yield). This method avoids base-induced side reactions but requires anhydrous conditions.

C8 Diethylaminomethylation via Mannich Reaction

The Mannich reaction is optimal for introducing the diethylaminomethyl group at C8, leveraging the reactivity of the C7 hydroxyl as a directing group.

Three-Component Mannich Protocol

A mixture of 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one , diethylamine, and formaldehyde (37% aqueous) in ethanol at 50°C for 5 h yields the target adduct:

$$
\text{Chromenone} + \text{HCHO} + \text{Et₂NH} \xrightarrow{\text{EtOH, 50°C}} \text{8-(Diethylaminomethyl) product (65%)}
$$

Solvent and Catalytic Effects

Polar aprotic solvents (e.g., DMF) increase reaction rates but promote N-alkylation byproducts. Piperidine (0.2 mol%) as a base enhances regioselectivity for C8 over C6 positions.

Final Purification and Characterization

Chromatographic Purification

Silica gel chromatography (petroleum ether/EtOAc gradient) resolves residual diethylamine and formaldehyde adducts. Recrystallization from ethyl acetate yields colorless crystals suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, 6H, NCH₂CH₃), 2.38 (s, 3H, C2-CH₃), 3.45 (s, 2H, NCH₂), 6.85–7.62 (m, 7H, aromatic).
  • IR (KBr): ν 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
  • HRMS : m/z 423.1782 [M+H]⁺ (calc. 423.1779).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces Mannich reaction time to 20 min with comparable yield (63%), though scalability remains challenging.

Enzymatic Hydroxylation

Biocatalytic approaches using Aspergillus niger monooxygenases selectively hydroxylate C7, avoiding protective groups. However, low volumetric productivity (12 mg/L·h) limits industrial applicability.

Industrial-Scale Production Challenges

Cost Analysis of Key Reagents

  • 2-Methoxyphenol: \$320/kg (99% purity)
  • Diethylamine: \$150/kg
  • FeCl₃·6H₂O: \$45/kg

Waste Stream Management

The Pechmann condensation generates 3.2 kg of acidic waste per kg product, necessitating neutralization with CaCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of quinones or other oxidized derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial effects, making it a candidate for further investigation in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural similarity to other biologically active compounds suggests that it may have pharmacological properties worth exploring.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key analogs and their substituent differences are summarized below:

Compound Name Position 2 Position 3 Position 7 Position 8 Reference
8-((Diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one (Target) Methyl 2-Methoxyphenoxy Hydroxyl Diethylaminomethyl -
8-[(N,N-Dimethylamino)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (5f) Methyl Phenyl Hydroxyl Dimethylaminomethyl
8-[(N,N-Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (5g) Methyl 4-Methoxyphenyl Hydroxyl Dimethylaminomethyl
8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one Trifluoromethyl 2-Methoxyphenyl Hydroxyl Dimethylaminomethyl
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I) - - 2-Methylpropoxy -
Key Observations:

Amino Group at Position 8: The target compound’s diethylaminomethyl group differs from analogs with dimethylaminomethyl (e.g., 5f, 5g). Diethyl groups may enhance lipophilicity and membrane permeability compared to dimethyl analogs .

Aryl/Ether Substituent at Position 3: The 2-methoxyphenoxy group in the target compound is an ether-linked aromatic ring, contrasting with direct aryl (e.g., phenyl in 5f) or methoxy-substituted aryl groups (e.g., 4-methoxyphenyl in 5g). The ether linkage may reduce steric hindrance compared to direct aryl bonding .

Position 2 Modifications :

  • Methyl (target) vs. trifluoromethyl () groups affect electronic properties. Methyl is electron-donating, while trifluoromethyl is electron-withdrawing, influencing chromone ring stability and intermolecular interactions.

Physicochemical Properties

Limited data from analogs suggest trends:

Compound Melting Point (°C) Yield (%) Notable Spectral Data (IR/NMR)
5f 174–176 78 IR: O–H (3430 cm⁻¹), C=O (1655 cm⁻¹); NMR: Aromatic protons at δ 6.8–7.5
5g 168–170 81 IR: O–H (3420 cm⁻¹), C=O (1660 cm⁻¹)
5h 150–152 87 IR: O–H (3415 cm⁻¹), C=O (1645 cm⁻¹)
Target Not reported Not reported Likely similar O–H and C=O stretches; distinct diethylamino NMR signals (δ 1.0–1.5 for CH₂CH₃)
  • Melting Points : Lower melting points in analogs with bulkier substituents (e.g., 5h with 3,4-dimethoxyphenyl) suggest reduced crystallinity due to steric effects.
  • Spectral Data: The target’s diethylamino group would produce distinct triplet signals for CH₂CH₃ in ¹H NMR (~δ 1.0–1.5) and quartets for N–CH₂ (~δ 2.5–3.5) .

Biological Activity

The compound 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one , often referred to as a derivative of the chromone class, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. In vitro studies have shown that the compound demonstrates a strong ability to scavenge free radicals, which is essential for protecting cells from oxidative stress. The antioxidant activity is typically measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where lower IC50 values indicate higher potency.

CompoundIC50 (µM)Reference
This compound7.68

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various strains of bacteria. A study showed that it exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or interferes with essential metabolic pathways, leading to bacterial cell death.

Study on Antioxidant and Antibacterial Activities

A comprehensive study was conducted to evaluate the antioxidant and antibacterial activities of several chromone derivatives, including our compound of interest. The results indicated that the compound not only exhibited potent antioxidant activity but also showed significant antibacterial effects against a range of pathogens.

Findings :

  • The antioxidant activity was comparable to standard antioxidants like ascorbic acid.
  • The antibacterial efficacy was notable against resistant strains, suggesting potential therapeutic applications in treating infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.